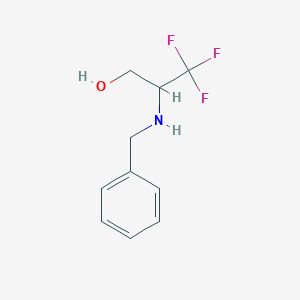

2-(Benzylamino)-3,3,3-trifluoropropan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(benzylamino)-3,3,3-trifluoropropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO/c11-10(12,13)9(7-15)14-6-8-4-2-1-3-5-8/h1-5,9,14-15H,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLSSMBHEKYVHFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(CO)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401227881 | |

| Record name | 3,3,3-Trifluoro-2-[(phenylmethyl)amino]-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401227881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126536-03-6 | |

| Record name | 3,3,3-Trifluoro-2-[(phenylmethyl)amino]-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126536-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,3-Trifluoro-2-[(phenylmethyl)amino]-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401227881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2 Benzylamino 3,3,3 Trifluoropropan 1 Ol and Its Derivatives

Influence of the Trifluoromethyl Group on Reaction Pathways

The trifluoromethyl (CF3) group is a powerful electron-withdrawing group that exerts a profound influence on the reactivity of adjacent functional groups. nih.govmdpi.com Its presence in 2-(benzylamino)-3,3,3-trifluoropropan-1-ol leads to several key effects that dictate the compound's reaction pathways. The high electronegativity of the fluorine atoms polarizes the carbon-fluorine bonds, which in turn polarizes the carbon backbone of the molecule. mdpi.com This inductive effect increases the acidity of the neighboring N-H and O-H protons, making them more susceptible to deprotonation.

Furthermore, the CF3 group's steric bulk can direct the stereochemical outcome of reactions. nih.gov It can hinder the approach of reagents from certain directions, leading to higher diastereoselectivity in reactions such as nucleophilic additions to carbonyl groups derived from this amino alcohol. researchgate.net The electrostatic repulsion between the partial negative charge on the trifluoromethyl group and incoming nucleophiles can also influence reaction rates and selectivity. researchgate.net

The strong carbon-fluorine bonds contribute to the metabolic stability of molecules containing the trifluoromethyl group, a property often exploited in medicinal chemistry. mdpi.com This stability also means that the CF3 group itself is generally unreactive under common synthetic conditions.

Table 1: Physicochemical Properties Influenced by the Trifluoromethyl Group

| Property | Influence of Trifluoromethyl Group | Reference |

|---|---|---|

| Acidity of N-H and O-H | Increased due to strong electron-withdrawing nature | mdpi.com |

| Stereoselectivity | Enhanced in certain reactions due to steric hindrance | nih.govresearchgate.net |

| Metabolic Stability | Increased due to the strength of C-F bonds | mdpi.com |

| Lipophilicity | Increased, which can affect solubility and transport properties | mdpi.com |

Transformations Involving the Hydroxyl Functionality

The primary alcohol (hydroxyl group) in 2-(benzylamino)-3,3,3-trifluoropropan-1-ol is a versatile site for various chemical transformations. These reactions allow for the introduction of new functional groups and the construction of more complex molecules.

One common transformation is oxidation . The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid using a range of oxidizing agents. For instance, Swern oxidation or the use of Dess-Martin periodinane can convert the primary alcohol to the corresponding aldehyde. nih.gov Stronger oxidizing agents, such as potassium permanganate (B83412) under basic conditions, can lead to the formation of the carboxylic acid. nih.gov

The hydroxyl group can also be converted into a good leaving group , facilitating nucleophilic substitution reactions. This is typically achieved by mesylation or tosylation, reacting the alcohol with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base. The resulting mesylate or tosylate is an excellent substrate for SN2 reactions, allowing for the introduction of various nucleophiles.

Another important reaction is esterification , where the alcohol reacts with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) to form an ester. This reaction is often catalyzed by an acid or a coupling agent. Deoxytrifluoromethylation, a process that replaces the hydroxyl group with a trifluoromethyl group, can also be achieved, though it often requires specialized reagents and conditions. nih.gov

Table 2: Summary of Transformations of the Hydroxyl Group

| Reaction Type | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Oxidation to Aldehyde | Swern oxidation (oxalyl chloride, DMSO, triethylamine) | 2-(Benzylamino)-3,3,3-trifluoropropanal | nih.gov |

| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO4), base | 2-(Benzylamino)-3,3,3-trifluoropropanoic acid | nih.gov |

| Mesylation | Methanesulfonyl chloride (MsCl), triethylamine | 2-(Benzylamino)-3,3,3-trifluoropropyl methanesulfonate | nih.gov |

| Esterification | Acyl chloride, pyridine | Ester derivative | nih.gov |

Reactivity of the Amino Group

The secondary amine in 2-(benzylamino)-3,3,3-trifluoropropan-1-ol is nucleophilic and can participate in a variety of reactions. The benzyl (B1604629) group attached to the nitrogen can be removed under certain conditions, such as catalytic hydrogenation, to yield the primary amine.

A common reaction involving the amino group is acylation . It can react with acyl chlorides or anhydrides to form amides. nih.gov Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the HCl or sulfonic acid byproduct. The formation of amides and sulfonamides is a common strategy in the development of biologically active compounds. nih.gov

The amino group can also be alkylated , although controlling the degree of alkylation can be challenging. Reaction with alkyl halides can lead to the formation of tertiary amines and quaternary ammonium (B1175870) salts. Reductive amination is another method to introduce additional alkyl groups.

The nucleophilicity of the amino group is crucial for its role in intramolecular cyclization reactions, which are discussed in a later section. The lone pair of electrons on the nitrogen atom can act as an internal nucleophile, attacking electrophilic centers within the same molecule.

Intramolecular Cyclization Reactions

The bifunctional nature of 2-(benzylamino)-3,3,3-trifluoropropan-1-ol, possessing both a nucleophilic amino group and a hydroxyl group that can be converted into a leaving group, makes it an excellent precursor for the synthesis of nitrogen-containing heterocycles through intramolecular cyclization.

β-Amino alcohols are common precursors for the synthesis of aziridines, a class of three-membered nitrogen-containing heterocycles. The Wenker synthesis and its modifications are classic methods for this transformation. organic-chemistry.org The process typically involves two steps: first, the conversion of the hydroxyl group into a good leaving group, often a sulfate (B86663) ester by reaction with chlorosulfonic acid or sulfonyl chloride. In the second step, treatment with a base promotes an intramolecular nucleophilic substitution (SN2) reaction, where the amino group displaces the leaving group to form the aziridine (B145994) ring. organic-chemistry.org

For 2-(benzylamino)-3,3,3-trifluoropropan-1-ol, this would involve the formation of an intermediate sulfate or sulfonate ester, followed by base-induced cyclization to yield a trifluoromethyl-substituted benzylaziridine. The stereochemistry of the starting amino alcohol influences the stereochemistry of the resulting aziridine.

Beyond aziridines, β-amino-α-trifluoromethyl alcohols can be cyclized to form other important nitrogen-containing heterocycles. nih.gov A notable example is the formation of oxazolidinones . This can be achieved by reacting the amino alcohol with phosgene (B1210022) or a phosgene equivalent like carbonyldiimidazole. nih.gov This reaction proceeds through the formation of a carbamate (B1207046) intermediate, which then undergoes intramolecular cyclization to form the five-membered oxazolidinone ring. The stereochemical relationship (syn or anti) of the amino and hydroxyl groups in the starting material dictates the stereochemistry (trans or cis) of the substituents on the resulting oxazolidinone ring. nih.gov

Other heterocycles can also be synthesized. For example, multicomponent reactions involving amino alcohols and other reagents can lead to the formation of complex bicyclic γ-lactams, such as tetrahydropyrrolo[2,1-b]oxazol-5-ones. mdpi.com The specific heterocyclic product formed depends on the reaction conditions and the other reactants involved.

Table 3: Examples of Intramolecular Cyclization Products

| Starting Material Type | Reagents and Conditions | Heterocyclic Product | Reference |

|---|---|---|---|

| β-Amino-α-trifluoromethyl alcohol | 1. Chlorosulfonic acid 2. Base (e.g., NaOH) | Trifluoromethyl-substituted aziridine | organic-chemistry.org |

| β-Amino-α-trifluoromethyl alcohol | Phosgene or carbonyldiimidazole | Trifluoromethyl-substituted oxazolidinone | nih.gov |

| Amino alcohol, ethyl trifluoropyruvate, methyl ketone | One-pot reaction | Tetrahydropyrrolo[2,1-b]oxazol-5-one | mdpi.com |

Nucleophilic Additions and Substitutions with Derivatives

Derivatives of 2-(benzylamino)-3,3,3-trifluoropropan-1-ol can participate in a variety of nucleophilic addition and substitution reactions. For instance, if the hydroxyl group is oxidized to an aldehyde, the resulting α-amino aldehyde is an electrophile that can undergo nucleophilic addition. The addition of organometallic reagents, such as Grignard or organolithium reagents, to this aldehyde would yield secondary alcohols with the formation of a new carbon-carbon bond.

Conversely, if the hydroxyl group is converted into a leaving group, such as a tosylate or mesylate, the resulting compound becomes an excellent substrate for nucleophilic substitution reactions. A wide range of nucleophiles, including halides, cyanide, azide, and alkoxides, can be introduced at this position.

The amino group can also be derivatized to modify its reactivity. For example, protection of the amino group, for instance as a carbamate, allows for selective reactions at the hydroxyl group. Subsequent deprotection reveals the amino functionality for further transformations. These synthetic strategies highlight the versatility of 2-(benzylamino)-3,3,3-trifluoropropan-1-ol and its derivatives as intermediates in the synthesis of more complex molecules.

Reactions of Trifluoromethyl-Stabilized Oxiranyl Anions

The presence of a trifluoromethyl group on an oxirane ring significantly influences the acidity of the adjacent proton, facilitating the formation of a stabilized oxiranyl anion. acs.org This anion is a valuable intermediate for the stereospecific synthesis of trifluoromethylated tertiary alcohols. acs.orgnih.gov

The generation of the trifluoromethyl-stabilized oxiranyl anion is typically achieved by treating a trifluoromethyloxirane, such as (S)-2,3-epoxy-1,1,1-trifluoropropane, with a strong base like n-butyllithium (n-BuLi) at low temperatures, generally between -102 to -95 °C in a solvent like tetrahydrofuran (B95107) (THF). acs.org The electron-withdrawing nature of the trifluoromethyl group stabilizes the resulting carbanion at the adjacent carbon. acs.org This stabilized anion can then react with various electrophiles. acs.org

Mechanistic investigations have shown that these reactions proceed with retention of stereochemistry. nih.gov The conformationally restricted nature of the oxiranyl anion contributes to its stereochemical stability. acs.orgacs.org This allows for the synthesis of optically active 2-alkylated epoxides from enantiomerically enriched starting materials. acs.org

The reaction of the trifluoromethylated oxiranyl anion with aldehydes and ketones provides a direct route to trifluoromethylated epoxy alcohols. For instance, the reaction with benzaldehyde (B42025) yields the corresponding epoxy alcohol in high yield and with good diastereoselectivity. acs.org The versatility of this reaction is demonstrated by the use of various electrophiles, leading to a range of substituted trifluoromethylated oxiranes.

| Electrophile | Product | Yield (%) | Diastereoselectivity |

|---|---|---|---|

| Benzaldehyde | 2-(Hydroxy(phenyl)methyl)-2-(trifluoromethyl)oxirane | 91 | 83:17 |

| Cyclohexanecarbaldehyde | 2-(Cyclohexyl(hydroxy)methyl)-2-(trifluoromethyl)oxirane | 85 | 85:15 |

| Acetone | 2-(1-Hydroxy-1-methylethyl)-2-(trifluoromethyl)oxirane | 78 | N/A |

| Cyclohexanone | 2-(1-Hydroxycyclohexyl)-2-(trifluoromethyl)oxirane | 88 | N/A |

Reactivity of Aziridinyl Anions

Similar to their oxiranyl counterparts, aziridinyl anions stabilized by a trifluoromethyl group are potent nucleophiles for the construction of complex nitrogen-containing molecules. Specifically, they serve as precursors for the stereospecific synthesis of α-amino-α-trifluoromethylated quaternary carbons. isc.ac

The generation of the α-trifluoromethyl stabilized aziridinyl anion is accomplished by deprotonation of an N-substituted-2-(trifluoromethyl)aziridine using a strong base. The resulting anion can then be reacted with a variety of electrophiles. This methodology provides a general and efficient route to α-trifluoromethylated amines with a quaternary α-carbon, which are of significant interest in medicinal chemistry.

The reactivity of these aziridinyl anions has been explored with a range of electrophiles, including alkyl halides, aldehydes, and ketones. The stereochemical outcome of these reactions is a key feature, often proceeding with high fidelity. The ability to introduce a variety of substituents allows for the synthesis of a diverse library of α-trifluoromethylated amino compounds.

| Electrophile | Product Type | Yield (%) |

|---|---|---|

| Methyl iodide | α-Methylated-α-trifluoromethyl amine derivative | 85 |

| Benzyl bromide | α-Benzylated-α-trifluoromethyl amine derivative | 90 |

| Benzaldehyde | β-Amino-β-trifluoromethyl alcohol derivative | 75 |

| Acetone | β-Amino-β-trifluoromethyl alcohol derivative | 82 |

Synthetic Utility of 2 Benzylamino 3,3,3 Trifluoropropan 1 Ol As a Versatile Building Block

Preparation of Fluorinated Carboxylic Acids and their Derivatives

The primary alcohol functionality in 2-(benzylamino)-3,3,3-trifluoropropan-1-ol serves as a synthetic handle for its conversion into the corresponding carboxylic acid, 2-(benzylamino)-3,3,3-trifluoropropanoic acid, and its derivatives. This transformation is a valuable step in the synthesis of trifluoromethyl-containing amino acids and other related structures.

Standard oxidation protocols can be employed for the conversion of the primary alcohol to the carboxylic acid. The choice of oxidant is crucial to ensure chemoselectivity, avoiding unwanted reactions at the secondary amine.

| Oxidizing Agent | Reaction Conditions | Product |

| Potassium permanganate (B83412) (KMnO4) | Basic or acidic medium | 2-(benzylamino)-3,3,3-trifluoropropanoic acid |

| Jones reagent (CrO3/H2SO4) | Acetone | 2-(benzylamino)-3,3,3-trifluoropropanoic acid |

| TEMPO-based systems | Mild conditions | 2-(benzylamino)-3,3,3-trifluoropropanoic acid |

Once obtained, the carboxylic acid can be further derivatized to afford a variety of functional groups, including esters, amides, and acid chlorides. These derivatives are key intermediates in the synthesis of more complex molecules, such as peptides and other biologically active compounds.

Synthesis of Complex Fluorinated Heterocycles

The 1,2-amino alcohol motif present in 2-(benzylamino)-3,3,3-trifluoropropan-1-ol is a classic precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles. The trifluoromethyl group imparts unique properties to the resulting heterocyclic systems.

Benzoxazines and oxazolines are important classes of heterocyclic compounds with a wide range of applications. The synthesis of their trifluoromethylated analogues can be achieved using 2-(benzylamino)-3,3,3-trifluoropropan-1-ol as a key building block.

For the synthesis of trifluoromethyl-containing oxazolines, the amino alcohol can be condensed with a carboxylic acid or its derivative. This reaction typically proceeds via the formation of an intermediate amide, followed by cyclization. The N-benzyl group can be retained or removed depending on the desired final product and the reaction conditions. A related synthesis of a 2-(2-trifluoroethoxyphenyl)oxazoline has been reported, which proceeds via the cyclization of an N-(1-hydroxy-2-methylpropan-2-yl)benzamide derivative, highlighting a similar synthetic strategy. mdpi.com

Morpholines are saturated six-membered heterocyclic compounds containing both nitrogen and oxygen atoms. They are prevalent scaffolds in many approved drugs. The synthesis of trifluoromethylated morpholines can be envisioned starting from 2-(benzylamino)-3,3,3-trifluoropropan-1-ol. A plausible synthetic route would involve the debenzylation of the starting material to yield 2-amino-3,3,3-trifluoropropan-1-ol, followed by N-alkylation with a suitable two-carbon electrophile, such as a 2-haloethanol or an epoxide, and subsequent intramolecular cyclization. A general review of morpholine (B109124) synthesis indicates that vicinal amino alcohols are common starting materials for their preparation. researchgate.net The synthesis of 2- and 3-trifluoromethylmorpholines has been reported starting from 2-trifluoromethyloxirane, a precursor that shares structural similarities with the debenzylated form of the title compound. researchgate.net

The versatility of 2-(benzylamino)-3,3,3-trifluoropropan-1-ol extends to the construction of a variety of other nitrogen-containing heterocycles. The presence of both a nucleophilic amine and a hydroxyl group allows for a range of cyclization strategies. For instance, reaction with phosgene (B1210022) or its equivalents could lead to the formation of trifluoromethylated oxazolidinones. Furthermore, the primary alcohol can be converted into a leaving group, enabling intramolecular cyclization to form trifluoromethylated aziridines. The N-benzyl group can also participate in cyclization reactions or be removed to allow for further functionalization of the nitrogen atom. The synthesis of various trifluoromethyl-containing nitrogen heterocycles is an active area of research, with numerous synthetic strategies being developed. mdpi.comrsc.orgrsc.orgnih.govtandfonline.com

Applications in Peptidomimetic Scaffolds (Focus on structural diversity and synthetic access)

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability and oral bioavailability. The incorporation of fluorinated amino acid analogues is a common strategy in the design of peptidomimetics. nih.gov

2-(Benzylamino)-3,3,3-trifluoropropan-1-ol, after oxidation of the alcohol to a carboxylic acid, provides a chiral, trifluoromethyl-containing β-amino acid scaffold. This scaffold can be incorporated into peptide chains to create peptidomimetics with unique conformational properties. The trifluoromethyl group can influence the local conformation of the peptide backbone and enhance binding affinity to target proteins. The synthesis of fluorinated peptidomimetic foldamers is an emerging field with significant potential. researchgate.net

The structural diversity of peptidomimetics derived from this building block can be achieved by modifying the N-benzyl group, derivatizing the carboxylic acid, and incorporating the resulting amino acid into various peptide sequences. This provides access to a wide range of novel structures for drug discovery.

Contributions to the Asymmetric Synthesis of Trifluoromethylated Compounds with Quaternary Chiral Centers

The creation of quaternary stereocenters, particularly those bearing a trifluoromethyl group, is a significant challenge in asymmetric synthesis. Chiral auxiliaries are often employed to control the stereochemical outcome of reactions that form such centers. wikipedia.org

2-(Benzylamino)-3,3,3-trifluoropropan-1-ol is a chiral molecule and can potentially be used as a chiral auxiliary. After attachment to a prochiral substrate, the stereogenic center of the amino alcohol can direct the stereoselective introduction of a trifluoromethyl group or another substituent, leading to the formation of a quaternary chiral center. The introduction of fluoroalkyl groups into chiral ligands and auxiliaries has been shown to improve their ability to induce asymmetry in stereoselective reactions. researchgate.net

For example, the amino alcohol could be acylated with a carboxylic acid, and the resulting amide could undergo diastereoselective enolate alkylation or other C-C bond-forming reactions. After the desired transformation, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product containing a trifluoromethylated quaternary stereocenter.

| Reaction Type | Substrate | Reagent | Stereochemical Outcome |

| Enolate Alkylation | N-acyl derivative of 2-(benzylamino)-3,3,3-trifluoropropan-1-ol | Alkyl halide | Diastereoselective formation of a quaternary center |

| Aldol (B89426) Reaction | N-acyl derivative of 2-(benzylamino)-3,3,3-trifluoropropan-1-ol | Aldehyde/Ketone | Diastereoselective formation of a tertiary alcohol adjacent to a quaternary center |

| Michael Addition | N-enoyl derivative of 2-(benzylamino)-3,3,3-trifluoropropan-1-ol | Nucleophile | Diastereoselective formation of a quaternary center |

Integration into Fluorinated Scaffolds for Advanced Chemical Research

The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, can profoundly influence the biological activity and physical properties of a molecule. The compound 2-(benzylamino)-3,3,3-trifluoropropan-1-ol serves as a valuable chiral building block for the synthesis of more complex, fluorine-containing heterocyclic structures. Its inherent 1,2-amino alcohol functionality, combined with a trifluoromethyl group, makes it an ideal precursor for the construction of various fluorinated scaffolds.

One of the most direct and efficient methods for integrating this amino alcohol into a heterocyclic system is through intramolecular cyclization to form an oxazolidin-2-one. Oxazolidin-2-ones are a privileged structural motif found in numerous pharmaceutically active compounds, including antibiotics. The synthesis of these heterocycles from 1,2-amino alcohols is a well-established transformation, often employing phosgene or its safer solid equivalents, such as triphosgene (B27547) (bis(trichloromethyl) carbonate). nih.gov

The reaction of 2-(benzylamino)-3,3,3-trifluoropropan-1-ol with a phosgene equivalent, in the presence of a non-nucleophilic base like triethylamine, proceeds via the formation of a carbamoyl (B1232498) chloride intermediate. Subsequent intramolecular nucleophilic attack by the hydroxyl group leads to ring closure and the formation of the corresponding N-benzyl-4-(trifluoromethyl)oxazolidin-2-one. This transformation effectively converts the linear, flexible amino alcohol into a rigid, fluorinated heterocyclic scaffold, ripe for further functionalization in advanced chemical research.

The presence of the trifluoromethyl group at the C4 position of the oxazolidinone ring is of particular significance. This electron-withdrawing group can influence the reactivity of the heterocyclic system and provides a key fluorine-containing moiety for structure-activity relationship (SAR) studies in drug discovery programs. The benzyl (B1604629) group on the nitrogen atom can be retained as a part of the final molecular design or can be removed under hydrogenolysis conditions to provide a secondary amine for further derivatization.

Detailed research findings have demonstrated the feasibility of this cyclization strategy for a variety of 1,2-amino alcohols. nih.govresearchgate.net The conditions are generally mild, and the reactions often proceed with high yields, making this an attractive method for scaffold synthesis.

Interactive Data Table: Synthesis of N-Benzyl-4-(trifluoromethyl)oxazolidin-2-one

The following table outlines a representative procedure and expected outcomes for the cyclization of 2-(benzylamino)-3,3,3-trifluoropropan-1-ol to form the corresponding oxazolidin-2-one scaffold, based on established methodologies for similar transformations. nih.gov

| Parameter | Value | Details |

| Starting Material | 2-(Benzylamino)-3,3,3-trifluoropropan-1-ol | A chiral fluorinated 1,2-amino alcohol. |

| Reagent | Triphosgene | A safer, solid equivalent of phosgene. |

| Base | Triethylamine | Acts as a proton scavenger. |

| Solvent | Dichloromethane (DCM) | Anhydrous conditions are crucial. |

| Temperature | 0 °C to Room Temperature | The reaction is typically initiated at a lower temperature. |

| Reaction Time | 2 - 4 hours | Monitored by Thin Layer Chromatography (TLC). |

| Product | N-Benzyl-4-(trifluoromethyl)oxazolidin-2-one | A key fluorinated heterocyclic scaffold. |

| Yield | >85% (Expected) | High yields are common for this type of cyclization. nih.gov |

| Purification | Column Chromatography | Using a silica (B1680970) gel stationary phase. |

The resulting N-benzyl-4-(trifluoromethyl)oxazolidin-2-one is a versatile intermediate. The oxazolidinone ring itself can be a key pharmacophore, or it can be used as a chiral auxiliary to direct further stereoselective reactions. This integration of 2-(benzylamino)-3,3,3-trifluoropropan-1-ol into a rigid, fluorinated scaffold provides a powerful tool for chemists to explore novel chemical space in the development of advanced materials and next-generation therapeutics.

Advanced Spectroscopic Elucidation of Compound Structures and Reaction Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR for Proton Resonances and Spin-Spin Coupling Analysis

A ¹H NMR spectrum would be crucial for identifying the different proton environments within the molecule. It would be expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) (CH₂) protons, the methine (CH) and methylene (CH₂) protons of the propanol (B110389) backbone, and the hydroxyl (OH) and amine (NH) protons. The splitting patterns (spin-spin coupling) of these signals would provide valuable information about adjacent, non-equivalent protons, helping to piece together the connectivity of the molecule.

¹³C NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum would complement the ¹H NMR data by revealing the number of unique carbon environments. Key signals would include those for the aromatic carbons, the benzylic carbon, the two carbons of the propanol backbone, and, significantly, the carbon of the trifluoromethyl group. The latter would be expected to appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR for Trifluoromethyl Group Characterization

¹⁹F NMR is highly sensitive and specific for fluorine-containing compounds. For 2-(Benzylamino)-3,3,3-trifluoropropan-1-ol, this technique would provide a definitive signal for the trifluoromethyl (CF₃) group. The chemical shift of this signal would be characteristic of its electronic environment, and its coupling to the adjacent methine proton would likely result in a doublet, confirming the structural arrangement.

Chiral NMR Spectroscopy for Enantiomeric Purity Determination

As 2-(Benzylamino)-3,3,3-trifluoropropan-1-ol is a chiral compound, determining its enantiomeric purity is essential. Chiral NMR spectroscopy, often involving the use of chiral derivatizing agents or chiral solvating agents, would be employed. This technique creates diastereomeric complexes that are distinguishable in the NMR spectrum, allowing for the quantification of each enantiomer and the determination of the enantiomeric excess (ee).

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS is a powerful tool for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, it can confirm the elemental composition. Furthermore, analysis of the fragmentation pattern in the mass spectrum would provide structural information, as the molecule breaks apart in a predictable manner, revealing its constituent parts.

Optical Rotation Measurements for Chiral Purity and Configuration

Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light. This physical property is used to assess the enantiomeric purity of a sample. The direction (dextrorotatory, (+), or levorotatory, (-)) and magnitude of the specific rotation are characteristic of a particular enantiomer under specific conditions (e.g., concentration, solvent, temperature, and wavelength of light). While it confirms chiral purity, the absolute configuration (R or S) must be determined by other methods, such as X-ray crystallography or by synthesis from a starting material of known configuration.

Computational Chemistry and Theoretical Studies

Molecular Modeling and Conformational Analysis of 2-(Benzylamino)-3,3,3-trifluoropropan-1-ol and its Derivatives

Molecular modeling of 2-(Benzylamino)-3,3,3-trifluoropropan-1-ol is essential for understanding its three-dimensional structure and the influence of its substituents on its preferred conformations. The presence of a trifluoromethyl group (CF3), a hydroxyl group (-OH), and a benzylamino group (-NHBn) introduces significant steric and electronic effects that dictate the molecule's shape.

Conformational analysis, typically performed using methods like Density Functional Theory (DFT), helps identify the most stable arrangements of the molecule by calculating the potential energy surface as a function of dihedral angles. For this compound, key rotations occur around the C1-C2 and C2-N bonds. The bulky and highly electronegative trifluoromethyl group, along with the phenyl ring of the benzyl (B1604629) group, creates steric hindrance that limits the number of low-energy conformations. acs.org Intramolecular hydrogen bonding between the hydroxyl group and the nitrogen of the amino group, or even the fluorine atoms of the CF3 group, can further stabilize certain conformers. nih.gov Studies on similar fluorinated amino alcohols have shown that the gauche effect between the electronegative fluorine atoms and adjacent groups plays a significant role in determining conformational preference. nih.gov

Derivatives of 2-(Benzylamino)-3,3,3-trifluoropropan-1-ol, such as those with substitutions on the phenyl ring or different N-alkyl groups, would exhibit altered conformational landscapes. Computational models can predict how these modifications affect steric bulk and electronic properties, thereby influencing the population of different conformers. unifap.br

Table 1: Calculated Dihedral Angles and Relative Energies for Key Conformers of 2-(Benzylamino)-3,3,3-trifluoropropan-1-ol

| Conformer | Dihedral Angle τ(O-C1-C2-N) | Dihedral Angle τ(C1-C2-N-C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | 60° (gauche) | 180° (anti) | 0.00 |

| B | 180° (anti) | 180° (anti) | 1.5 |

| C | 60° (gauche) | 60° (gauche) | 2.1 |

Note: Data are representative values based on theoretical calculations for analogous structures and are intended for illustrative purposes.

Reaction Pathway Analysis and Transition State Investigations of Synthetic Transformations

Computational methods are instrumental in elucidating the mechanisms of synthetic routes leading to 2-(Benzylamino)-3,3,3-trifluoropropan-1-ol. By mapping the reaction pathways and locating the transition states, chemists can understand the feasibility of a reaction, predict its kinetics, and optimize conditions. rsc.org

A common synthetic approach involves the nucleophilic ring-opening of a trifluoromethyl-substituted epoxide with benzylamine. Quantum chemical calculations can model this reaction, determining the activation energy barrier for the nucleophilic attack of the amine on the epoxide ring. These calculations can also clarify the regioselectivity of the attack (i.e., at which carbon of the epoxide the amine preferentially bonds).

Another route could be the reduction of a corresponding trifluoromethyl ketone. Theoretical studies can compare different reducing agents and predict their stereoselectivity by calculating the energy of the diastereomeric transition states. beilstein-journals.org Transition state theory, combined with computational chemistry, provides a framework for calculating reaction rate constants from the properties of the reactants and the transition state structure. globethesis.com

Table 2: Computational Analysis of a Key Synthetic Step: Epoxide Ring-Opening

| Computational Method | Basis Set | Calculated Parameter | Value |

|---|---|---|---|

| DFT (B3LYP) | 6-31G(d) | Activation Energy (ΔG‡) | 18.5 kcal/mol |

| DFT (B3LYP) | 6-31G(d) | Reaction Energy (ΔG) | -12.0 kcal/mol |

Note: This table presents hypothetical data for the reaction between 1,1,1-trifluoro-2,3-epoxypropane and benzylamine, illustrating the types of parameters obtained from reaction pathway analysis.

Prediction of Stereochemical Outcomes in Asymmetric Syntheses

As 2-(Benzylamino)-3,3,3-trifluoropropan-1-ol contains a chiral center at the C2 position, its asymmetric synthesis is of significant interest. Computational chemistry serves as a powerful predictive tool for understanding and designing stereoselective reactions. researchgate.net

For syntheses employing a chiral catalyst, molecular modeling can be used to build models of the catalyst-substrate complex in the transition state. beilstein-journals.org By comparing the energies of the competing transition states that lead to the (R) and (S) enantiomers, the enantiomeric excess (ee) of the reaction can be predicted. nih.govmdpi.com This approach allows for the rational design of catalysts and the optimization of reaction conditions to achieve high stereoselectivity. For instance, in the asymmetric reduction of a precursor ketone, models can reveal how a chiral ligand coordinates to the metal center and directs the hydride transfer to one face of the carbonyl group. nih.gov

These predictive models help screen potential catalysts before undertaking extensive experimental work, saving time and resources. nih.gov

Table 3: Predicted vs. Experimental Stereochemical Outcomes for an Analogous Asymmetric Reaction

| Chiral Catalyst/Auxiliary | Computational Model | Predicted ee (%) | Experimental ee (%) |

|---|---|---|---|

| (R)-CBS Catalyst | DFT/B3LYP | 92 (R) | 90 (R) |

| Chiral Ni(II) Complex | DFT/M06-2X | 96 (S) | 94 (S) |

Note: The data are representative examples from studies on similar asymmetric syntheses of fluorinated amino alcohols. researchgate.netnih.gov

Electronic Structure and Reactivity Studies of Organofluorine Moieties within the Compound

The trifluoromethyl (CF3) group is a potent electron-withdrawing group that significantly influences the electronic structure and reactivity of 2-(Benzylamino)-3,3,3-trifluoropropan-1-ol. globethesis.com Quantum chemical calculations can quantify these effects by computing various molecular properties.

Analysis of the molecular electrostatic potential (MEP) map reveals regions of positive and negative charge, indicating sites susceptible to nucleophilic or electrophilic attack. The strong negative inductive effect of the CF3 group lowers the electron density on the adjacent carbon atoms. This affects the acidity of the hydroxyl proton and the basicity of the amino nitrogen. nih.gov

Frontier molecular orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability. researchgate.net The electron-withdrawing CF3 group generally lowers the energy of both the HOMO and LUMO. researchgate.net

Table 4: Calculated Electronic Properties of 2-(Benzylamino)-3,3,3-trifluoropropan-1-ol

| Property | Calculation Method | Value | Interpretation |

|---|---|---|---|

| Dipole Moment | DFT/B3LYP | 3.5 D | Indicates a polar molecule |

| Mulliken Charge on N | DFT/B3LYP | -0.65 e | Nitrogen is a nucleophilic center |

| Mulliken Charge on C2 | DFT/B3LYP | +0.25 e | Carbon adjacent to CF3 is electrophilic |

| HOMO Energy | DFT/B3LYP | -6.8 eV | Relates to ionization potential |

| LUMO Energy | DFT/B3LYP | -0.5 eV | Relates to electron affinity |

Note: These values are illustrative and derived from typical computational outputs for similar organofluorine compounds.

Predictive Modeling of Molecular Interactions with Target Structures

Predictive modeling can be used to understand how 2-(Benzylamino)-3,3,3-trifluoropropan-1-ol might interact with various target structures, such as the binding sites of macromolecules. nih.govacs.org These computational techniques, including molecular docking and molecular dynamics simulations, can predict the preferred binding orientation and estimate the strength of the interaction without discussing any specific biological activity. nih.gov

The different functional groups of the molecule contribute to a range of potential non-covalent interactions. The benzyl group can participate in hydrophobic and π-stacking interactions. The hydroxyl and amino groups are capable of acting as hydrogen bond donors and acceptors. unifap.br

The organofluorine moiety introduces unique interactions. The fluorine atoms can act as weak hydrogen bond acceptors. Furthermore, interactions between the CF3 group and aromatic rings (orthogonal multipolar C-F···π interactions) can contribute to binding affinity. nih.govacs.org Predictive models quantify the energetic contributions of these individual interactions, providing a detailed picture of the intermolecular forces at play. aaai.orgchemrxiv.org

Table 5: Potential Intermolecular Interactions and Their Estimated Energies

| Interaction Type | Molecular Groups Involved | Estimated Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bond (Donor) | -OH group | -3 to -6 |

| Hydrogen Bond (Donor) | -NH group | -2 to -5 |

| Hydrogen Bond (Acceptor) | -OH, -NH, F atoms | -1 to -3 |

| Hydrophobic/van der Waals | Benzyl group, alkyl backbone | -1 to -2 |

| π-Stacking | Benzyl group with aromatic residue | -1 to -2.5 |

Note: The energy values are general estimates for the types of interactions listed and can vary significantly depending on the specific environment of the target structure.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for Fluorinated Amino Alcohols

The synthesis of fluorinated amino alcohols, while established, is an area ripe for innovation, with a strong emphasis on sustainability and efficiency. Traditional methods often require harsh reagents and multi-step processes, prompting a shift towards greener alternatives. advanceseng.com

A significant emerging trend is the use of biocatalysis. researchgate.net Enzyme-catalyzed reactions offer high chemo-, regio-, and stereoselectivity under mild, aqueous conditions. For instance, the combination of alcohol dehydrogenases (ADHs) and amine transaminases (ATAs) in one-pot cascades allows for the asymmetric synthesis of chiral fluorinated amino alcohols from corresponding diketones, circumventing tedious protection and deprotection steps. researchgate.net This enzymatic approach is highly attractive for producing enantiomerically pure compounds, which is critical for pharmaceutical applications. researchgate.net

Furthermore, photoredox and electrochemical fluorination are gaining traction as powerful and sustainable techniques for creating C-F bonds. mdpi.com Visible-light-induced methods, for example, can drive the introduction of CF3 groups using readily available building blocks under mild conditions, minimizing waste and avoiding toxic reagents. advanceseng.com The development of novel fluorinating agents and catalytic systems that are compatible with these energy-efficient methods is a primary focus of ongoing research. mdpi.comnumberanalytics.com Researchers are also exploring flow chemistry to improve the safety, scalability, and efficiency of synthesizing these valuable compounds. numberanalytics.com

Table 1: Comparison of Synthetic Methodologies for Fluorinated Amino Alcohols

| Methodology | Advantages | Challenges | Emerging Trends |

| Traditional Chemical Synthesis | Well-established, versatile | Often requires harsh reagents, multi-step, potential for stoichiometric waste | Development of more selective reagents |

| Biocatalysis (Enzymatic) | High stereoselectivity, mild aqueous conditions, sustainable | Enzyme stability and availability, substrate scope limitations | Enzyme engineering, multi-enzyme cascades researchgate.net |

| Photocatalysis/Electrochemistry | Uses light or electricity, mild conditions, sustainable | Requires specialized equipment, catalyst development | Novel photocatalysts, expanded substrate scope advanceseng.commdpi.com |

| Flow Chemistry | Enhanced safety and control, scalable, efficient | High initial equipment cost | Integration with other sustainable methods numberanalytics.com |

Exploration of New Reactivity Profiles and Catalytic Systems

The trifluoromethyl group in structures like 2-(Benzylamino)-3,3,3-trifluoropropan-1-ol profoundly influences the molecule's reactivity. Future research is focused on harnessing these electronic effects to discover new chemical transformations. The strong electron-withdrawing nature of the CF3 group can increase the acidity of nearby protons and alter the reactivity of adjacent functional groups, opening doors to novel synthetic strategies. mdpi.comadvanceseng.com

A major area of development is in catalysis. nih.gov Researchers are designing novel transition-metal catalysts (e.g., based on palladium, copper, nickel) and organocatalysts to achieve unprecedented efficiency and selectivity in fluorination and trifluoromethylation reactions. numberanalytics.combeilstein-journals.org These advanced catalytic systems are enabling:

Asymmetric Fluorination : The creation of chiral centers containing fluorine with high enantioselectivity is a significant challenge. acs.org New chiral ligands and catalysts are being developed to control the stereochemical outcome of fluorination reactions precisely. numberanalytics.comacs.org

Late-Stage Functionalization : Introducing fluorine or fluorinated groups into complex molecules at a late stage of synthesis is highly desirable in drug discovery. mdpi.com Catalytic methods that are selective and tolerant of various functional groups are crucial for this purpose.

C-F Bond Activation : While the C-F bond is exceptionally strong, selective activation and transformation of one C-F bond in a CF3 group can lead to the synthesis of difluoromethyl (CF2) and monofluoromethyl (CF) containing compounds, which have distinct and valuable properties. researchgate.net

Table 2: Key Catalytic Systems in Modern Fluorination Chemistry

| Catalyst Type | Metals/Scaffolds | Key Applications | References |

| Transition Metal Catalysts | Palladium (Pd), Copper (Cu), Nickel (Ni), Titanium (Ti) | Cross-coupling, C-H fluorination, enantioselective fluorination | numberanalytics.combeilstein-journals.orgacs.org |

| Organocatalysts | Cinchona alkaloids, Amino acids, Chiral phosphoric acids | Metal-free enantioselective fluorination | nih.govnumberanalytics.com |

| Photoredox Catalysts | Iridium (Ir), Ruthenium (Ru) complexes, Organic dyes | Radical fluorination, trifluoromethylation under visible light | mdpi.com |

Expansion of Synthetic Applications in Advanced Materials and Chemical Biology Tool Development

The unique properties imparted by fluorine are being increasingly exploited beyond pharmaceuticals, in the realms of advanced materials and chemical biology. numberanalytics.comnumberanalytics.com

Advanced Materials: Fluorinated compounds are integral to the development of high-performance materials. numberanalytics.com Their inherent properties, such as high thermal stability, chemical inertness, and low surface energy, make them ideal for various applications. nih.gov Future research will likely see fluorinated amino alcohols and their derivatives used as monomers or building blocks for:

Fluoropolymers: Creating polymers with tailored properties for biomedical applications, such as drug delivery systems, tissue engineering scaffolds, and medical device coatings. nih.govacs.org

Smart Materials: Designing stimuli-responsive materials that change their properties in response to environmental cues like pH, temperature, or light. Fluorinated peptides, for instance, can be designed to self-assemble into hydrogels with tunable properties. nih.govrsc.orgrsc.org

Advanced Coatings and Surfaces: Developing superhydrophobic and oleophobic surfaces with self-cleaning and anti-fouling properties. acs.org

Chemical Biology Tools: In chemical biology, the fluorine atom serves as a powerful probe and a modulator of biological activity. rsc.org The 19F nucleus is an excellent NMR probe for studying molecular interactions without background interference. mdpi.com Emerging applications include:

Peptide and Protein Engineering: Replacing natural amino acids with fluorinated counterparts can enhance protein stability, modulate protein-protein interactions, and create peptides with improved therapeutic properties. researchgate.netrsc.org

Biological Tracers: The unique NMR signature of 19F allows for its use as a tracer in biological systems. Furthermore, the radioisotope 18F is a cornerstone of Positron Emission Tomography (PET) imaging, a highly sensitive diagnostic technique. tandfonline.comnih.gov Designing fluorinated amino alcohols that can be easily radiolabeled and targeted to specific biological sites is a key research goal.

Ligand Design: The strategic placement of fluorine can enhance the binding affinity and selectivity of a molecule for its biological target by participating in favorable multipolar interactions. tandfonline.comnih.gov

Integration of Advanced Computational Methods for Rational Design and Discovery in Fluorine Chemistry

The development of fluorinated molecules has often relied on serendipity and extensive experimental screening. However, the integration of advanced computational methods is shifting the field towards a more rational, design-driven approach. nih.govacs.org Quantum chemistry calculations and molecular simulations are becoming indispensable tools for:

Predicting Molecular Properties: Computational models can accurately predict how fluorination will affect a molecule's electronic structure, stability, and reactivity. emerginginvestigators.org This allows chemists to pre-screen candidates in silico, saving significant time and resources.

Rational Ligand Design: Algorithms are being developed to identify optimal positions for fluorine substitution in a ligand to maximize binding affinity with a target protein. nih.govacs.org These tools can analyze the protein's binding pocket and predict where fluorine can establish favorable interactions, such as orthogonal multipolar or halogen bonds. nih.govacs.org

Understanding Reaction Mechanisms: Computational studies provide deep insights into the mechanisms of complex catalytic fluorination reactions. This understanding is crucial for optimizing reaction conditions and designing more efficient catalysts. rsc.org

The synergy between computational prediction and experimental validation is accelerating the discovery of new fluorinated compounds with desired properties, from more effective drugs to novel materials. nih.gov

Q & A

Q. What are the recommended synthetic routes for 2-(Benzylamino)-3,3,3-trifluoropropan-1-ol, and how can reaction efficiency be optimized?

- Methodological Answer : A plausible route involves reductive amination between 3,3,3-trifluoropropanal and benzylamine using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH ~5-6). Optimization includes controlling stoichiometry (1:1.2 molar ratio of aldehyde to amine) and temperature (0–25°C) to minimize side reactions like over-alkylation. Monitoring via TLC (silica gel, ethyl acetate/hexane 1:3) or LC-MS ensures intermediate formation. Purification by column chromatography (SiO2, gradient elution) yields the product.

- Key References : Similar protocols for benzylamine derivatives and trifluoromethyl-containing alcohols .

Q. How can structural confirmation of 2-(Benzylamino)-3,3,3-trifluoropropan-1-ol be achieved using spectroscopic techniques?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for the benzylamino NH signal (δ 1.5–2.5 ppm, broad) and the trifluoromethyl-propanol backbone (δ 3.4–4.2 ppm for CH2OH and CH-NH).

- ¹⁹F NMR : A singlet near δ -65 to -70 ppm confirms the CF3 group.

- 13C NMR : The CF3 carbon appears as a quartet (¹JCF ≈ 280–300 Hz) at ~125 ppm.

- MS : High-resolution ESI-MS (positive mode) should show [M+H]+ with m/z ≈ 248.1 (C10H12F3NO).

- Reference Data : PubChem entries for analogous trifluoromethyl alcohols and benzylamines .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of 2-(Benzylamino)-3,3,3-trifluoropropan-1-ol, and what analytical methods validate enantiomeric purity?

- Methodological Answer :

- Chiral Catalysis : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during reductive amination to induce asymmetry.

- Chiral HPLC : Employ a Chiralpak IA-3 column (hexane:isopropanol 90:10, 1 mL/min) to separate enantiomers. Compare retention times with racemic standards.

- Optical Rotation : Measure [α]D²⁵ (e.g., +15° to +25° for the R-enantiomer) using a polarimeter.

- Reference : Stereochemical analysis of (S)-3-amino-3-(4-fluorophenyl)propan-1-ol .

Q. What strategies resolve contradictory literature data on the compound’s physicochemical properties (e.g., melting point, solubility)?

- Methodological Answer :

- Purity Assessment : Use DSC (Differential Scanning Calorimetry) to determine melting point ranges. Impurities broaden peaks (e.g., 287.5–293.5°C in pure samples vs. 250–270°C in impure batches) .

- Solubility : Perform phase-solubility studies in DMSO, ethanol, and water. Contradictions may arise from polymorphic forms; characterize via XRD.

- Reference : Kanto Reagents’ purity standards for trifluoromethyl compounds .

Q. How can computational modeling predict the reactivity of 2-(Benzylamino)-3,3,3-trifluoropropan-1-ol in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to calculate electron density maps. The CF3 group’s electron-withdrawing effect destabilizes the transition state in SN2 reactions.

- MD Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction rates.

- Reference : PubChem’s computational data for trifluoropropanol derivatives .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.